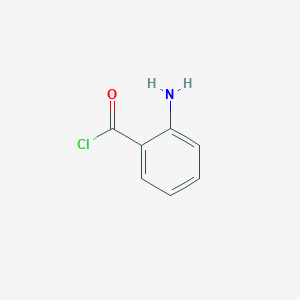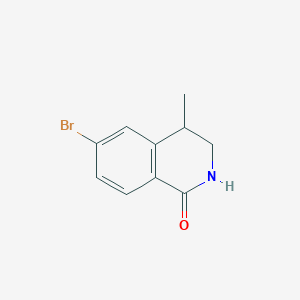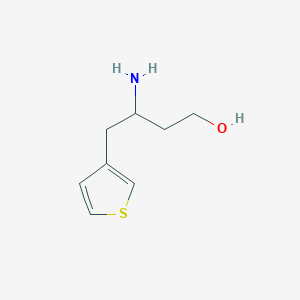
Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of benzene, where the benzene ring is substituted with a 1,1-dimethoxyethyl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the reaction of acetophenone with methanol in the presence of an acid catalyst to form acetophenone dimethyl acetal . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of 1-(1,1-dimethoxyethyl)-2-methylbenzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of acetophenone or benzoic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxyethylbenzene: Similar structure but lacks the methyl group on the benzene ring.
Acetophenone: Lacks the dimethoxyethyl group but has a similar core structure.
Benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
1-(1,1-Dimethoxyethyl)-2-methylbenzene is unique due to the presence of both the 1,1-dimethoxyethyl group and the methyl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in certain synthetic and research applications .
Propiedades
Número CAS |
118719-92-9 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3 |
Clave InChI |
ZYYOIBFFLNJKLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)

![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)




